Platinum dinitrate

Descripción general

Descripción

Platinum dinitrate is not explicitly mentioned in the provided papers; however, the papers do discuss platinum complexes and their properties, which can be relevant to understanding the broader category of platinum compounds. Platinum complexes are significant in various applications, including catalysis and medicine. For instance, dinuclear platinum complexes have been synthesized with the 1,2-diaminocyclohexane (dach) carrier ligand, which shows potential as second-generation polynuclear platinum clinical candidates due to their stability in physiological conditions . Additionally, platinum complexes have been used as catalysts in the reductive N-carbonylation of dinitroarenes to produce biscarbamates, demonstrating the versatility of platinum in chemical reactions .

Synthesis Analysis

The synthesis of platinum complexes can vary based on the desired end product. In the case of dinuclear platinum complexes, the synthesis involves the use of 1,2-diaminocyclohexane as a carrier ligand, which is linked to platinum through chloride . Another synthesis method involves the catalytic activity of dichlorobis(triphenylphosphine) platinum(II) for the reductive N-carbonylation of dinitroarenes, which is performed in ethanol under specific conditions of temperature and pressure . These methods highlight the intricate procedures required to create functional platinum complexes.

Molecular Structure Analysis

The molecular structure of platinum complexes is crucial for their function and stability. The dinuclear platinum complexes mentioned in the papers are bifunctional and are connected by various polyamine linker groups. The cis-geometry of these complexes is particularly stable, which is an important factor when considering their potential use in clinical settings . The specific arrangement of atoms within these complexes determines their reactivity and interaction with other molecules.

Chemical Reactions Analysis

Platinum complexes participate in a variety of chemical reactions. For example, the dinuclear platinum complexes with the dach ligand do not undergo labilization with sulfur-containing species at physiological pH, which is a significant observation for their potential biological applications . In another instance, the platinum complex acts as a catalyst for the reductive N-carbonylation of dinitroarenes, leading to the formation of biscarbamates . These reactions showcase the reactivity of platinum complexes and their potential utility in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of platinum complexes are influenced by their molecular structure. The stability of the cis-geometry in dinuclear platinum complexes suggests that they may have favorable physical properties for use in biological environments . The catalytic properties of platinum complexes, as demonstrated in the synthesis of biscarbamates, indicate their chemical versatility and potential for use in industrial processes . Additionally, the shape control of platinum and palladium nanoparticles for catalysis is an area of research that highlights the importance of physical properties in determining catalytic performance .

Aplicaciones Científicas De Investigación

Catalytic and Electrochemical Applications

- Shape-Controlled Synthesis of Platinum Nanocrystals: Platinum, including its forms like platinum dinitrate, is widely used for catalysis and fuel cell technology. Its catalytic and electrocatalytic properties can be tuned by controlling the shape of Pt nanocrystals. This manipulation enhances their performance in various reactions, providing significant advancements in fields like automotive catalytic converters and petrochemical cracking catalysts (Chen, Lim, Lee, & Xia, 2009).

Recovery and Recycling

- Hydrometallurgical Recovery/Recycling of Platinum: Given platinum's limited resources, recycling and recovery from spent catalysts and electronic scraps have become crucial. Techniques involving acidic and alkaline solutions in the presence of oxidizing agents have been developed to recover platinum, including forms like platinum dinitrate (Jha et al., 2013).

Biomedical Applications

- Biomedical Application of Platinum Nanoparticles: Platinum nanoparticles, potentially including platinum dinitrate, are utilized in biotechnology, nanomedicine, and pharmacology due to their antimicrobial, antioxidant, and anticancer properties. Their unique surface area and catalytic applications make them significant in medical and diagnostic fields (Jeyaraj et al., 2019).

Environmental and Sustainability Concerns

- Platinum Availability for Future Automotive Technologies: Platinum, including its compounds like platinum dinitrate, plays a key role in automotive catalytic converters and prospective vehicle fuel cells. The study evaluates risks for decreased platinum availability, considering its vital role in meeting greenhouse gas stabilization goals (Alonso, Field, & Kirchain, 2012).

Asymmetric Structure in Antitumor Agents

- Asymmetric Structure of cis-[N-(9-anthracenylmethyl)-1,2-ethanediamine]dipyridineplatinum(II) Dinitrate: This study discusses a platinum(II) complex, highlighting the asymmetric structure of such complexes and their significance in the treatment of cancer (Kiwada et al., 2017).

Reducing Toxicity in Cancer Treatment

- Multi-nuclear Platinum Complexes in Cancer Treatment: Research on dinuclear platinum complexes, like platinum dinitrate, encapsulated in certain structures, explores approaches to reduce toxicity in cancer treatments (Wheate et al., 2004).

Safety And Hazards

Platinum dinitrate is classified as a strong oxidizer and may cause fire or explosion . It may be corrosive to metals and can cause severe skin burns and eye damage . It is recommended to keep it in its original packaging, avoid breathing its dust/fume/gas/mist/vapours/spray, and wear protective clothing and eye/face protection .

Propiedades

IUPAC Name |

platinum(2+);dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.Pt/c2*2-1(3)4;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWAHZABTSDUXMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

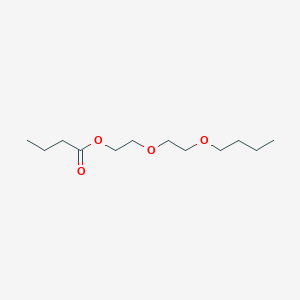

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N2O6Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171686 | |

| Record name | Platinum dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Platinum dinitrate | |

CAS RN |

18496-40-7 | |

| Record name | Platinum dinitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018496407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Platinum dinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.